1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea
Description
1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea is a urea derivative characterized by a central urea scaffold linked to a meta-methylphenyl (m-tolyl) group and a substituted ethyl chain bearing a thiophen-3-yl ring and a 4-methylpiperazine moiety. The compound’s structure combines features known to influence both physicochemical properties and biological activity:
- Urea core: Enhances hydrogen-bonding capacity, often improving target binding affinity .
- Thiophen-3-yl: An electron-rich heterocycle that may engage in π-π interactions with biological targets .
- 4-Methylpiperazine: A basic moiety that can improve aqueous solubility and bioavailability via protonation at physiological pH .
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-15-4-3-5-17(12-15)21-19(24)20-13-18(16-6-11-25-14-16)23-9-7-22(2)8-10-23/h3-6,11-12,14,18H,7-10,13H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCNSMOPFVGPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CSC=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-methylpiperazine with thiophene derivatives under controlled conditions to form the intermediate piperazine-thiophene compound. Subsequent reactions with m-tolyl isocyanate lead to the formation of the final urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled environments to ensure the purity and consistency of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality.
Types of Reactions:
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the piperazine or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products of these reactions include oxidized thiophene derivatives, reduced piperazine derivatives, and substituted urea compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
Key Observations:
Structural Diversity :
- The target compound’s m-tolyl group distinguishes it from halogenated or trifluoromethyl-substituted analogs (e.g., 11f, 11m), which may exhibit higher metabolic stability but increased toxicity .
- Unlike thiazole-containing ureas (11f, 11m), the thiophen-3-yl group in the target compound may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .
Biological Activity: Pyrazoline derivatives (e.g., 2f) with thiophen-3-yl and methylpiperazine moieties show antileukemic activity, suggesting the target compound could share similar mechanisms (e.g., caspase-3 activation) . Urea derivatives with indenopyrazole cores () highlight the scaffold’s versatility in targeting diverse pathways, though the absence of a fused heterocycle in the target compound may limit its kinase selectivity .
Physicochemical Properties :
- The 4-methylpiperazine group, common to all listed compounds, enhances solubility and bioavailability, critical for oral administration .
- The target compound’s m-tolyl group likely offers intermediate lipophilicity (clogP ~2.5–3.5), balancing cell permeability and aqueous solubility better than highly polar (e.g., 11f) or lipophilic (e.g., 11m) analogs .
Biological Activity
1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea is a compound of interest in medicinal chemistry due to its unique structural features, including the piperazine moiety and thiophene ring. This article explores its biological activities, synthesizing relevant research findings, and presenting data in tables for clarity.
Structural Characteristics
The compound features a molecular formula of and a molecular weight of approximately 366.47 g/mol. Its structure includes:
- Piperazine ring : Often associated with neuroactive properties.
- Thiophene ring : Known for its electron-rich nature, contributing to various biological interactions.
- Urea functional group : Implicated in a broad range of biological activities.
Anticancer Activity
Research indicates that compounds similar to 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea exhibit significant anticancer properties. For instance, derivatives containing urea and thiourea groups have shown promising results against various cancer cell lines. A study reported that certain urea derivatives had GI50 values (concentration required to inhibit cell growth by 50%) as low as 1.7 μM against non-small lung cancer cells, demonstrating potent anticancer activity .
Antimicrobial Properties
Compounds with structural similarities have also been evaluated for antimicrobial activity. The presence of the thiophene ring enhances the compound's potential as an antimicrobial agent. For example, related thiourea compounds have shown effectiveness against both bacterial and fungal strains .
Central Nervous System Effects
The piperazine moiety is known for its interaction with neurotransmitter systems, suggesting potential neuroactive properties. Preliminary studies suggest that similar piperazine derivatives can modulate serotonin and dopamine pathways, indicating possible applications in treating neurological disorders .
Case Study 1: Anticancer Evaluation
A series of urea derivatives were synthesized and tested for their anticancer activity against various cell lines. Among these, the compound with structural similarity to 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea demonstrated selective cytotoxicity towards leukemia and breast cancer cell lines, with IC50 values ranging from 15.1 to 28.7 μM .
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial efficacy of related thiophene-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar piperazine structures exhibited significant inhibition zones, reinforcing their potential as antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(4-morpholinyl)-2-thiophen-3-yl]acetamide | Morpholine instead of piperazine | Antimicrobial |
| N-[2-(pyridin-3-yl)-N'-(trifluoromethyl)phenyl]ethanediamide | Pyridine ring present | Anticancer |
| 4-Methyl-N-[2-(thiophen-3-yl)-piperidin-1-yl]acetamide | Piperidine instead of piperazine | CNS activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
